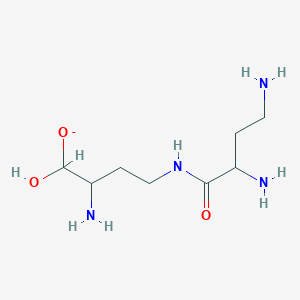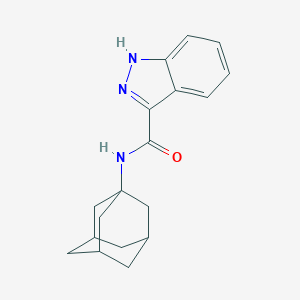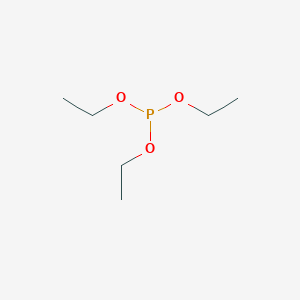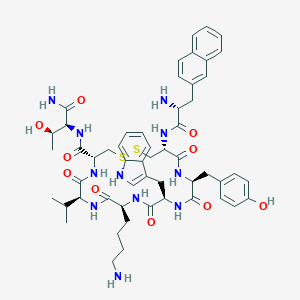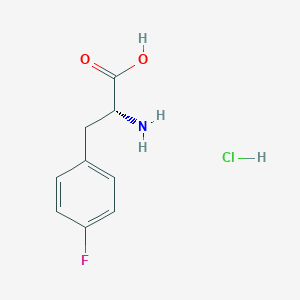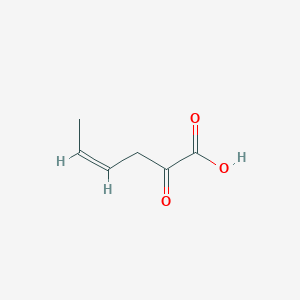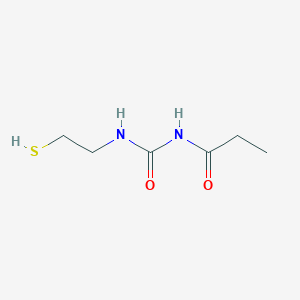
1-Propanoyl-3-(2-mercaptoethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanoyl-3-(2-mercaptoethyl)urea, also known as thioacetazone, is a synthetic organic compound with the molecular formula C5H10N2OS. It was first synthesized in 1937 by British chemist John Monteath Robertson. Thioacetazone has been used as an anti-tuberculosis drug in the past, but due to its side effects, it is no longer used for this purpose. However, thioacetazone has been the subject of extensive scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Propanoyl-3-(2-mercaptoethyl)ureae is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. Thioacetazone has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. It is believed to do so by inhibiting the synthesis of mycolic acid, a component of the bacterial cell wall.
Efectos Bioquímicos Y Fisiológicos
Thioacetazone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and apoptosis in cancer cells. It has also been shown to inhibit the growth of fungi and viruses by interfering with their metabolic processes. Thioacetazone has been shown to have insecticidal properties and can be used as a pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thioacetazone has several advantages for laboratory experiments. It is relatively simple and inexpensive to synthesize, making it an attractive compound for research purposes. It has been extensively studied for its potential applications in various fields, which means that there is a wealth of scientific literature available on the compound. However, 1-Propanoyl-3-(2-mercaptoethyl)ureae has several limitations for laboratory experiments. It has been shown to have toxic side effects in humans, which means that it cannot be used for certain applications. It is also unstable in the presence of light and air, which means that it must be stored and handled carefully.
Direcciones Futuras
There are several future directions for research on 1-Propanoyl-3-(2-mercaptoethyl)ureae. In medicine, 1-Propanoyl-3-(2-mercaptoethyl)ureae could be further studied for its potential use as an anticancer drug. It could also be studied for its potential use in the treatment of fungal and viral infections. In agriculture, 1-Propanoyl-3-(2-mercaptoethyl)ureae could be further studied for its potential use as a pesticide. In material science, 1-Propanoyl-3-(2-mercaptoethyl)ureae could be studied for its potential use in the synthesis of metal nanoparticles. Overall, 1-Propanoyl-3-(2-mercaptoethyl)ureae is a versatile compound with many potential applications, and further research is needed to fully understand its properties and potential uses.
Métodos De Síntesis
Thioacetazone can be synthesized by the reaction of thiosemicarbazide with acetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with propanoyl chloride to obtain 1-Propanoyl-3-(2-mercaptoethyl)urea. The synthesis of 1-Propanoyl-3-(2-mercaptoethyl)ureae is relatively simple and inexpensive, making it an attractive compound for research purposes.
Aplicaciones Científicas De Investigación
Thioacetazone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-Propanoyl-3-(2-mercaptoethyl)ureae has been shown to have antifungal and antiviral properties. It has also been studied for its potential use as an anticancer drug. In agriculture, 1-Propanoyl-3-(2-mercaptoethyl)ureae has been shown to have insecticidal properties and can be used as a pesticide. In material science, 1-Propanoyl-3-(2-mercaptoethyl)ureae has been studied for its potential use in the synthesis of metal nanoparticles.
Propiedades
Número CAS |
111278-19-4 |
|---|---|
Nombre del producto |
1-Propanoyl-3-(2-mercaptoethyl)urea |
Fórmula molecular |
C6H12N2O2S |
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
N-(2-sulfanylethylcarbamoyl)propanamide |
InChI |
InChI=1S/C6H12N2O2S/c1-2-5(9)8-6(10)7-3-4-11/h11H,2-4H2,1H3,(H2,7,8,9,10) |
Clave InChI |
VPTXEJMUNDFZFF-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=O)NCCS |
SMILES canónico |
CCC(=O)NC(=O)NCCS |
Sinónimos |
Propanamide, N-[[(2-mercaptoethyl)amino]carbonyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



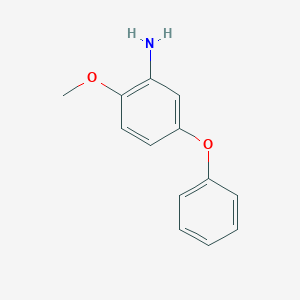
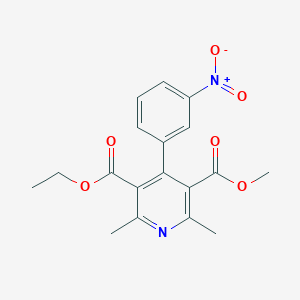



![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)

